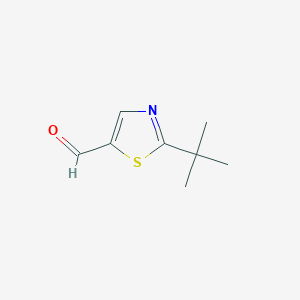
4-Fluoro-3-(pyridin-3-yl)benzaldehyde
概要
説明
4-Fluoro-3-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It has a molecular weight of 201.2 . The IUPAC name for this compound is 4-fluoro-3-(4-pyridinyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H . This indicates that the compound consists of a benzene ring substituted with a fluorine atom and a pyridine ring at the 4th and 3rd positions, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.2 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 337.3±32.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8°C .科学的研究の応用
4-Fluoro-3-(pyridin-3-yl)benzaldehyde is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block for drug development, and as a tool for chemical modification of proteins. This compound is also used as a fluorescent probe for the detection of metal ions, and as a catalyst for the synthesis of organic compounds.
作用機序
The mechanism of action of 4-Fluoro-3-(pyridin-3-yl)benzaldehyde is not yet fully understood. However, it is believed that this compound interacts with metal ions to form complexes, which can then be used as catalysts for the synthesis of organic compounds. It is also believed that the pyridine moiety of this compound can act as a chelating agent, binding to metal ions and forming complexes with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can interact with metal ions to form complexes, which can then be used as catalysts for the synthesis of organic compounds. It is also believed that the pyridine moiety of this compound can act as a chelating agent, binding to metal ions and forming complexes with them.
実験室実験の利点と制限
The main advantage of 4-Fluoro-3-(pyridin-3-yl)benzaldehyde is its ability to act as a reagent in organic synthesis, as a building block for drug development, and as a tool for chemical modification of proteins. It is also a relatively inexpensive reagent, making it an attractive option for laboratory experiments. However, this compound is not without its limitations. It is not very soluble in water, and its solubility in other organic solvents is limited. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for 4-Fluoro-3-(pyridin-3-yl)benzaldehyde. Further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound, as well as to develop new applications for this compound. Finally, research could be conducted to explore the potential toxicity of this compound, as well as its potential environmental impacts.
Safety and Hazards
特性
IUPAC Name |
4-fluoro-3-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-4-3-9(8-15)6-11(12)10-2-1-5-14-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBOQKLDEDTDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)



![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)





![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)
![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)

